Butanamide, N-(aminocarbonyl)-
Overview
Description
“Butanamide, N-(aminocarbonyl)-” is also known as Butyramide . It is a simple amide derived from butanoic acid . The amide functional group in Butanamide has a nitrogen atom attached to a carbonyl carbon atom .
Molecular Structure Analysis
The molecular formula of Butanamide is C4H9NO . It has a nitrogen atom bonded to a carbonyl carbon atom . The molecular weight is 87.1204 .Chemical Reactions Analysis
Amides, including Butanamide, can undergo hydrolysis to produce an organic acid and ammonia . For instance, Butanamide yields butanoic acid and ammonia during hydrolysis .Physical and Chemical Properties Analysis
Butanamide is a solid at room temperature . It has high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of Butanamide in water is due to its ability to engage in hydrogen bonding .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Butanamide, N-(aminocarbonyl)-, specifically 3-oxo-N-(pyridin-2-yl)butanamide, is used in the synthesis of various heterocyclic compounds. These compounds are generated using methods like the reaction of diketene with aromatic primary amine and reaction with 2-aminopyridine. These processes are significant in producing precursors for heterocyclic compounds, which are vital in numerous chemical and pharmaceutical applications (Fadda, Abdel‐Galil, & Elattar, 2015).
Role in Heterocyclic Synthesis and Derivative Production
The compound plays a crucial role in the synthesis of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives. These derivatives are important in various fields, including materials science and drug development. Their synthesis is confirmed through elementary analysis, MS, IR, and 1H NMR spectra (Hafiz, Ramiz, & Sarhan, 2011).
Dipeptidyl Peptidase IV Inhibition
Specific derivatives of Butanamide, N-(aminocarbonyl)-, such as 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors have potential applications in the treatment of type 2 diabetes, showcasing the compound's significance in medical research (Nitta et al., 2008).
Synthesis and Biological Properties Analysis
The synthesis of basic N-(5-aryl-1,3,4-oxadiazol-2-yl)butanamides has been conducted for the analysis of their biological properties. The process involves treating 2-amino-5-aryl-1,3,4-oxadiazoles with chloropropanoyl chloride or chlorobutanoyl chloride. These compounds have shown considerable local anesthetic activity, indicating their potential in medical applications (Saxena, Singh, Agarwal, & Mehra, 1984).
Antimicrobial and Anticancer Applications
N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide has been synthesized and characterized for various biological activities. This compound demonstrates significant antimicrobial activity and potential anticancer properties against lung carcinoma, indicating its usefulness in therapeutic applications (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).
Catalytic Synthesis and Environmental Applications
Butanamide, N-(aminocarbonyl)-, derivatives are also used in catalytic synthesis, such as in the electrocatalytic synthesis of hydrogen peroxide. This application is crucial in developing sustainable and safe methods for hydrogen peroxide production, demonstrating the compound's role in green chemistry and environmental applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Safety and Hazards
Properties
IUPAC Name |
N-carbamoylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-3-4(8)7-5(6)9/h2-3H2,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMFJNLOLCXQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946312 | |
Record name | N-[Hydroxy(imino)methyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23549-53-3 | |
Record name | N-Butyryl-N-butylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(imino)methyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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